molecular formula C21H21N3O3S B298967 1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

カタログ番号 B298967
分子量: 395.5 g/mol
InChIキー: ZQFKFRPGXMFQOJ-DTQAZKPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-ethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EPTFIM and belongs to the class of pyrimidinediones. EPTFIM has shown promising results in various research studies due to its unique chemical structure and mechanism of action.

作用機序

The mechanism of action of EPTFIM is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. EPTFIM has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, EPTFIM has been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
EPTFIM has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate gene expression. Furthermore, EPTFIM has been found to improve insulin sensitivity and reduce blood glucose levels. It has also been found to inhibit the formation of amyloid-beta plaques in the brain.

実験室実験の利点と制限

EPTFIM has several advantages for laboratory experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. Furthermore, EPTFIM has a unique chemical structure and mechanism of action, which makes it an attractive target for drug development. However, EPTFIM also has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, EPTFIM has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

将来の方向性

There are several future directions for research on EPTFIM. One potential direction is the development of EPTFIM-based drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Another potential direction is the elucidation of the mechanism of action of EPTFIM, which could lead to the development of more potent and specific EPTFIM analogs. Furthermore, future research could focus on the optimization of the synthesis method for EPTFIM, which could improve its solubility and bioavailability.

合成法

EPTFIM can be synthesized using various methods, including the Hantzsch reaction, Biginelli reaction, and Kabachnik-Fields reaction. The Hantzsch reaction method involves the condensation of ethyl acetoacetate, 2-ethylbenzaldehyde, 2-furylaldehyde, and pyrrolidine in the presence of ammonium acetate and ethanol. The Biginelli reaction method involves the condensation of ethyl acetoacetate, 2-ethylbenzaldehyde, urea, and pyrrolidine in the presence of acetic acid and ethanol. The Kabachnik-Fields reaction method involves the reaction of 2-ethylbenzaldehyde, thiourea, and pyrrolidine in the presence of acetic acid and ethanol.

科学的研究の応用

EPTFIM has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. EPTFIM has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Furthermore, EPTFIM has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

特性

分子式

C21H21N3O3S

分子量

395.5 g/mol

IUPAC名

(5E)-1-(2-ethylphenyl)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H21N3O3S/c1-2-14-7-3-4-8-17(14)24-20(26)16(19(25)22-21(24)28)13-15-9-10-18(27-15)23-11-5-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,22,25,28)/b16-13+

InChIキー

ZQFKFRPGXMFQOJ-DTQAZKPQSA-N

異性体SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)N4CCCC4)/C(=O)NC2=S

SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)N4CCCC4)C(=O)NC2=S

正規SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)N4CCCC4)C(=O)NC2=S

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。